REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].CS([C:20]1[C:25]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1)(=O)=O>C1COCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:15][C:20]1[C:25]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2,3-bis(methylsulfonyl)pyridine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=NC=CC=C1S(=O)(=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice-water which
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of an oil which
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum oven and 5.33 g of material
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization from CH2Cl2 /hexane
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
purified 2-(3,4-dichlorophenoxy)-3-(methylsulfonyl)pyridine, m.p. 95°-96° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OC2=NC=CC=C2S(=O)(=O)C)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |